5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene-substituted cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-oxo-1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide include other pyrrolidine derivatives, such as:
- 5-oxo-1-phenylpyrrolidine-3-carboxamide
- 1-phenyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)pyrrolidine-3-carboxamide
- 5-oxo-1-(thiophen-2-yl)pyrrolidine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and exhibit a range of activities that may not be present in similar compounds .
Properties
IUPAC Name |
5-oxo-1-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S/c24-19-13-16(14-23(19)17-7-2-1-3-8-17)20(25)22-15-21(10-4-5-11-21)18-9-6-12-26-18/h1-3,6-9,12,16H,4-5,10-11,13-15H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCLKXCPKZAHYME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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